Product packaging for Bis(2-chloroethyl)carbamic acid(Cat. No.:CAS No. 78619-95-1)

Bis(2-chloroethyl)carbamic acid

Cat. No.: B15179514
CAS No.: 78619-95-1
M. Wt: 186.03 g/mol
InChI Key: TTYAKTJQJVVKED-UHFFFAOYSA-N
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Description

Bis(2-chloroethyl)carbamic acid, also known as Normustine, is a nitrogen mustard-based compound that functions as an alkylating antineoplastic agent . It is primarily recognized in biochemical research as an active metabolite of several anticancer prodrugs, including the marketed agent estramustine phosphate . As a nitrogen mustard, its core mechanism of action involves alkylating DNA, which disrupts DNA replication and cellular function, leading to apoptosis in target cells . This property makes it a compound of significant interest in studies focused on cancer biology, drug metabolism, and the development of novel chemotherapeutic agents. Researchers utilize this compound to investigate the mechanisms of DNA alkylation and the efficacy of mustard-based therapeutics. The compound is offered for research purposes only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9Cl2NO2 B15179514 Bis(2-chloroethyl)carbamic acid CAS No. 78619-95-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(2-chloroethyl)carbamic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Cl2NO2/c6-1-3-8(4-2-7)5(9)10/h1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYAKTJQJVVKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)N(CCCl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701337180
Record name Bis(2-chloroethyl)carbamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701337180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.03 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78619-95-1
Record name Bis(2-chloroethyl)carbamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078619951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(2-chloroethyl)carbamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701337180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIS(2-CHLOROETHYL)CARBAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2KPX8TH4K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Reactivity

Established Synthetic Routes for Bis(2-chloroethyl)carbamic Acid and its Esters

The foundational methods for synthesizing this compound and its corresponding esters rely on classical organic reactions, providing reliable and well-documented pathways to these compounds.

Carbamic Acid Esterification Pathways

The synthesis of bis-carbamic acid esters can be achieved through the condensation of di-isocyanates with tertiary 2-amino alcohols. This process yields di-tertiary bases which can subsequently undergo quaternization at the nitrogen atoms google.com. Another fundamental route involves the reaction of carbamoyl (B1232498) chlorides with alcohols. For instance, the synthesis of various carbamates has been effectively catalyzed by zinc chloride, where a carbamoyl chloride reacts with an alcohol in anhydrous toluene (B28343) to produce the desired carbamate (B1207046) ester nih.gov. This method is notable for its use of a mild Lewis acid catalyst to facilitate the esterification.

A general procedure for this zinc chloride-catalyzed synthesis is presented below:

Table 1: General Procedure for Zinc Chloride-Catalyzed Carbamate Synthesis
StepProcedureReagents/Conditions
1Add zinc chloride and carbamoyl chloride to anhydrous toluene under a nitrogen atmosphere.Zinc chloride, Carbamoyl chloride, Anhydrous toluene, N₂ atmosphere
2Stir the mixture at room temperature for 10 minutes.Room temperature, Stirring
3Add the corresponding alcohol to the reaction mixture.Alcohol
4Stir at the appropriate temperature (room temperature or 110 °C) until the reaction is complete (monitored by TLC).Room temperature or 110 °C, Stirring
5Quench the reaction with water and separate the organic layer.Water
6Purify the product via column chromatography.Column chromatography (e.g., hexane/ethyl acetate)

Formation from Amine Hydrochlorides and Chloroformates

A direct and high-yielding method for the synthesis of this compound esters involves the reaction of bis(2-chloroethyl)amine (B1207034) hydrochloride with an appropriate chloroformate in the presence of a base. A specific example is the synthesis of ethyl bis(2-chloroethyl)carbamate, where bis(2-chloroethyl)amine hydrochloride is treated with ethyl chloroformate and potassium carbonate in acetone. The mixture is heated under reflux, and after cooling and filtration, the product is obtained in quantitative yield chemicalbook.com.

The precursor, bis(2-chloroethyl)amine hydrochloride, is typically synthesized by reacting diethanolamine (B148213) with thionyl chloride chembk.comchemicalbook.com. In this procedure, thionyl chloride is dissolved in a solvent like chloroform (B151607) or dichloroethane, and a solution of diethanolamine is added at a low temperature (e.g., -4 to 6 °C) chembk.comchemicalbook.com.

The reaction for the formation of ethyl bis(2-chloroethyl)carbamate is detailed below:

Table 2: Synthesis of Ethyl bis(2-chloroethyl)carbamate
Reactant 1Reactant 2ReagentSolventConditionsYieldReference
bis(2-Chloroethyl)amine hydrochlorideEthyl chloroformatePotassium carbonateAcetoneHeating under reflux for 4 hours100% chemicalbook.com

Advanced Synthetic Strategies for Structural Elaboration

Modern synthetic chemistry offers more sophisticated techniques for creating complex molecules containing the bis(2-chloroethyl)carbamate structure, enabling the construction of diverse chemical libraries and novel compounds.

Solid-Phase Synthesis Approaches Utilizing Carbamate Linkers

Solid-phase synthesis provides an efficient method for preparing carbamates, which can serve as linkers on polymeric supports. acs.org A common approach involves coupling amines to a solid support, such as Merrifield resin, using carbon dioxide as a linker in the presence of cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI) acs.orgnih.gov. This method is advantageous due to its mild reaction conditions, ease of purification, and potential for creating large combinatorial libraries acs.org. The reactions generally proceed with complete conversions nih.gov. This strategy has also been applied to the multistep solid-state synthesis of complex structures like carbamate-linked covalent organic frameworks (COFs) acs.org.

Multicomponent Condensation Reactions in Derivative Synthesis

Multicomponent reactions (MCRs) are powerful tools for building molecular complexity in a single step. Several MCRs are suitable for synthesizing derivatives that could incorporate a carbamate functional group. For instance, a three-component coupling of an amine, carbon dioxide, and an alkyl halide, facilitated by cesium carbonate and TBAI, provides a direct route to carbamates under mild conditions organic-chemistry.org. Other notable MCRs include the Ugi and Passerini reactions, which are widely used to generate peptidomimetic compounds and can be adapted for carbamate synthesis organic-chemistry.orgcaltech.edu. The Petasis Borono-Mannich reaction, involving the reaction of an amine, a carbonyl compound, and a boronic acid, offers another pathway to complex amine derivatives nih.gov. These reactions are highly valued for their efficiency and ability to rapidly generate libraries of structurally diverse molecules caltech.edu.

Active Carbamate-Mediated Alkylation Protocols

Alkylation of the carbamate nitrogen is a key step for structural elaboration. A mild and selective N-alkylation of carbamates can be achieved using an alkyl halide in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) researchgate.net. This protocol is highly efficient for producing both aliphatic and aromatic N-alkyl carbamates researchgate.net. Another innovative approach is the "extrusive alkylation" of carbamates, which utilizes trimethylsilyl (B98337) iodide (TMSI) to mediate carbamate cleavage, followed by a basic quench to facilitate the alkylation of the liberated amine, ultimately forming tertiary amines nih.gov. For the N-alkylation of carbamates using alcohols as the alkylating agent, iridium-based catalysts have been employed in a process known as hydrogen autotransfer researchgate.net. Additionally, a simple and effective protocol for the N-alkylation of amides and carbamates using potassium phosphate (B84403) (K₃PO₄) as the base has been developed, showing broad substrate scope and good to excellent yields escholarship.org.

A summary of N-alkylation methods for carbamates is provided below:

Table 3: Advanced N-Alkylation Protocols for Carbamates
MethodReagentsKey FeaturesReference
Selective N-alkylationAlkyl halide, Cesium carbonate, TBAIHigh selectivity and efficiency for aliphatic and aromatic N-alkyl carbamates. researchgate.net
Extrusive AlkylationTrimethylsilyl iodide (TMSI), BaseForms tertiary amines through carbamate cleavage and subsequent alkylation. nih.gov
Hydrogen AutotransferAlcohol, Iridium catalystUses alcohols as alkylating agents. researchgate.net
Base-mediated AlkylationAlkyl halide, K₃PO₄Simple, broad scope, and provides good to excellent yields. escholarship.org

Intrinsic Chemical Reactivity and Transformation Pathways

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the carbamic acid moiety and the two 2-chloroethyl side chains. These groups confer a specific reactivity profile on the molecule, making it susceptible to a range of transformations, including nucleophilic substitution, deprotection of precursors, and intramolecular cyclizations.

The presence of two primary alkyl chlorides in the structure of this compound makes the terminal carbon atoms of the ethyl groups electrophilic and thus susceptible to nucleophilic attack. The chlorine atoms, being good leaving groups, can be displaced by a variety of nucleophiles. This reactivity is a hallmark of nitrogen mustards and related compounds.

The general mechanism for these reactions is typically a direct bimolecular nucleophilic substitution (SN2). However, under certain conditions, neighboring group participation by the nitrogen atom can lead to the formation of a highly reactive aziridinium (B1262131) ion intermediate, which then readily reacts with nucleophiles.

Detailed research findings indicate that related chloro-containing heterocyclic compounds, such as chloroazines and chloropyrimidines, readily undergo nucleophilic substitution. nih.govmdpi.comrsc.org In these cases, various nucleophiles, including amines, alkoxides, and thiolates, can displace the chlorine atom. rsc.org For instance, the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with dimethylamine, sodium phenoxide, and sodium thiophenoxide results in the formation of the corresponding substitution products. rsc.org Similarly, reactions of chloroazines with bisulfide and polysulfides proceed via a nucleophilic aromatic substitution (SNAr) mechanism, demonstrating the susceptibility of C-Cl bonds to nucleophilic attack. nih.gov While these examples are on aromatic systems, the underlying principle of chlorine displacement by nucleophiles is applicable to the aliphatic chloroethyl groups of this compound.

In the synthesis of this compound or its derivatives, protecting group strategies are often employed. A common precursor is a Boc-protected form, such as tert-butyl bis(2-chloroethyl)carbamate. chemicalbook.com The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions and its relatively straightforward removal. semanticscholar.orgresearchgate.net

The deprotection of the Boc group is a critical step and can be achieved under various conditions, primarily acidic.

Acidic Deprotection: The most common method for Boc cleavage involves treatment with strong acids. youtube.com

Trifluoroacetic Acid (TFA): A solution of TFA in a solvent like dichloromethane (B109758) (DCM) is frequently used. The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine. commonorganicchemistry.com

Hydrochloric Acid (HCl): A solution of HCl in an organic solvent, such as ethyl acetate (B1210297) or dioxane, is also effective for Boc removal. semanticscholar.org

Other Acidic Reagents: Other reagents like zinc bromide in dichloromethane or TMSI (trimethylsilyl iodide) can also be used for deprotection. fishersci.co.uk

Basic Deprotection: While less common, Boc groups can be removed under basic conditions, particularly when the nitrogen is attached to an electron-withdrawing system. acsgcipr.org This method is advantageous when other acid-sensitive functional groups are present in the molecule. acsgcipr.org Bases such as sodium carbonate, cesium carbonate, or sodium methoxide (B1231860) can be employed. semanticscholar.orgresearchgate.netacsgcipr.org

The synthesis of the Boc-protected precursor, tert-butyl bis(2-chloroethyl)carbamate, can be achieved by reacting bis(2-chloroethyl)amine hydrochloride with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base like triethylamine. chemicalbook.com

The bis(2-chloroethyl)amino moiety is predisposed to intramolecular cyclization reactions. This is a characteristic feature of nitrogen mustards. The process is initiated by the intramolecular nucleophilic attack of the nitrogen atom on one of the γ-carbon atoms, displacing a chloride ion. This results in the formation of a strained, three-membered aziridinium cation.

This highly electrophilic aziridinium intermediate can then undergo several transformations:

Reaction with an external nucleophile: This would lead to a product of nucleophilic substitution, as discussed in section 2.3.1.

Intramolecular attack by the second chloroethyl arm: If the second chloroethyl chain is positioned appropriately, it can attack the aziridinium ring, leading to the formation of a six-membered piperazine (B1678402) ring. The cyclization of N,N-bis(2-chloroethyl)methylamine in the presence of hydrazine (B178648) to form 1-amino-4-methylpiperazine (B1216902) is an example of such a transformation. osi.lv

Reaction with other internal nucleophiles: The carbamic acid group itself contains a nucleophilic oxygen atom. It is conceivable that under certain conditions, this oxygen could participate in an intramolecular cyclization. Studies on related carbamates have shown that internal nucleophiles, such as a neighboring ionized carboxy-group or phenoxy-group, can readily attack the carbamate linkage to form cyclic structures like isatoic anhydride (B1165640) or benzoxazolinone. rsc.org

The cyclization of similar structures like 1,3-bis-(β-chloroethyl)-urea has also been reported, further highlighting the propensity of the bis(β-chloroethyl) motif to undergo intramolecular ring-forming reactions. amanote.com

Molecular Mechanisms of Biological Activity

DNA Alkylation and Cross-Linking Mechanisms

The hallmark of bis(2-chloroethyl)carbamic acid's mechanism of action is its ability to alkylate DNA. This process is initiated by an intramolecular cyclization, where one of the 2-chloroethyl side chains forms a highly reactive and unstable aziridinium (B1262131) ion intermediate. nih.govoncohemakey.com This electrophilic cation is then susceptible to attack by nucleophilic sites on DNA bases. oncohemakey.com

The most nucleophilic site on the DNA bases is the N7 position of guanine (B1146940), making it a primary target for alkylation by nitrogen mustards. nih.govnih.gov The reactive aziridinium ion formed from this compound readily reacts with this site, forming a monofunctional N7-guanine adduct. nih.govresearcher.life This initial alkylation is a critical first step in the DNA damaging process. nih.gov

While the N7-guanine adduct is a major product, other sites on DNA can also be alkylated, including the N3 position of adenine (B156593) and the O6 position of guanine. oncohemakey.com The formation of these various mono-adducts disrupts the normal structure of DNA. nih.gov N7-guanine adducts, in particular, are often chemically unstable and can be removed from the DNA backbone, a process known as depurination, which creates an apurinic (AP) site. nih.govunc.edu

DNA Adduct TypeSite of FormationSignificance
Monofunctional Adducts N7 position of guanineHighly frequent, initial lesion, can lead to depurination. nih.govnih.gov
N3 position of adenineAnother potential site for alkylation. oncohemakey.com
O6 position of guanineA less frequent but significant site of alkylation. oncohemakey.com

As a bifunctional alkylating agent, this compound possesses two chloroethyl groups, enabling it to react a second time. nih.gov After the formation of the initial mono-adduct, the second 2-chloroethyl arm can undergo a similar cyclization to form another aziridinium ion. This second reactive intermediate can then alkylate a nucleophilic site on the opposite strand of the DNA helix, most commonly another guanine residue. nih.gov This results in the formation of a covalent bridge between the two DNA strands, known as an interstrand cross-link (ICL). nih.govnih.gov

This cross-linking effectively prevents the separation of the DNA strands, a process that is essential for fundamental cellular processes. nih.govnih.gov The formation of ICLs is considered a highly cytotoxic lesion because it poses a significant challenge for the cell's DNA repair machinery. oncohemakey.comnih.gov Studies on related chloroethylating agents have shown that the formation of these cross-links can continue for hours after the initial exposure to the compound. nih.gov

Downstream Cellular Consequences of DNA Damage

The extensive damage inflicted upon DNA by alkylation and cross-linking triggers a variety of cellular responses, ultimately leading to the inhibition of cell proliferation and the induction of cell death.

The presence of bulky DNA adducts and, more critically, interstrand cross-links, physically obstructs the progression of DNA and RNA polymerases along the DNA template. nih.gov This steric hindrance leads to a potent inhibition of both DNA replication and gene transcription. nih.gov Cells are unable to synthesize new DNA required for division, and the production of essential proteins is halted, leading to a state of cellular arrest.

The cell possesses intricate DNA damage response (DDR) pathways that detect the presence of genetic lesions. When the DNA damage, such as that caused by this compound, is too severe to be repaired, these pathways initiate a programmed cell death process known as apoptosis. chemicalbook.com The accumulation of irreparable DNA cross-links is a strong signal for the activation of apoptotic cascades. This serves as a critical mechanism to eliminate cells with compromised genomic integrity, thereby preventing their propagation. Related compounds have been shown to be potent inducers of apoptosis in cancer cells. nih.gov

Interaction with Non-DNA Molecular Targets

Modulation of Cellular Regulatory Proteins

The cellular response to DNA damage, a primary consequence of alkylating agents, is orchestrated by a complex network of regulatory proteins. Key players in this network include the tumor suppressor protein p53 and the Bcl-2 family of proteins, which are central to the regulation of apoptosis (programmed cell death).

While direct studies on the modulation of these specific proteins by this compound are not extensively documented in the available literature, the known mechanisms of related nitrogen mustards offer significant insights. Alkylating agents, in general, induce DNA damage, which triggers the activation of the p53 pathway. nih.gov Activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis. nih.gov The induction of p53 can, in turn, influence the expression of pro-apoptotic members of the Bcl-2 family, such as Bax, and repress the expression of anti-apoptotic members like Bcl-2 itself. nih.govnih.gov

The Bcl-2 family of proteins consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. nih.govbiomolther.org The balance between these opposing factions determines the cell's fate. Alkylating agents can shift this balance towards apoptosis by upregulating pro-apoptotic proteins and/or downregulating anti-apoptotic proteins. biomolther.org

Given that this compound possesses the DNA-alkylating bis(2-chloroethyl)amine (B1207034) moiety, it is highly probable that it can induce apoptosis through the modulation of these regulatory pathways. However, the specific effects and the precise signaling cascades initiated by this particular compound require further dedicated investigation.

Comparative Mechanistic Insights with Related Alkylating Agents

This compound belongs to the broad class of alkylating agents, which are characterized by their ability to form covalent bonds with nucleophilic groups in cellular macromolecules, most notably DNA. nih.gov To understand its specific mechanistic profile, it is useful to compare it with other well-characterized alkylating agents, particularly other nitrogen mustards.

The archetypal nitrogen mustard, mechlorethamine (B1211372) , and other derivatives like chlorambucil (B1668637) and cyclophosphamide (B585) , exert their cytotoxic effects primarily through the alkylation of DNA. nih.govnih.gov The bis(2-chloroethyl)amine group is central to this activity. It undergoes an intramolecular cyclization to form a highly reactive aziridinium ion, which then attacks nucleophilic sites on DNA bases, predominantly the N7 position of guanine. nih.gov As these are bifunctional agents, they can react with a second guanine base, leading to the formation of interstrand or intrastrand cross-links in the DNA. nih.gov These cross-links are particularly cytotoxic as they block DNA replication and transcription, ultimately triggering cell death. nih.gov

A key point of comparison arises with estramustine (B1671314) , a compound that contains a bis(2-chloroethyl)carbamate moiety. Interestingly, due to the stability of the carbamate (B1207046) bridge, estramustine itself does not exhibit significant alkylating activity. nih.gov This suggests that the nature of the chemical linkage of the bis(2-chloroethyl) group is critical in determining its reactivity and biological mechanism. In the case of this compound, the lability of the carbamic acid group would likely allow for the release of the reactive bis(2-chloroethyl)amine moiety, enabling it to alkylate DNA in a manner similar to other nitrogen mustards.

The table below provides a comparative overview of the cytotoxic potential of chlorambucil and one of its derivatives against various cancer cell lines, illustrating the impact of structural modifications on the activity of nitrogen mustards. While direct comparative data for this compound is not available, this information highlights the range of cytotoxicities observed within this class of compounds.

CompoundCell LineIC50 Value (µM)Reference
ChlorambucilHL-60 (Leukemia)21.1 nih.gov
A Chlorambucil-Thio-Sugar ConjugateHL-60 (Leukemia)1.24 nih.gov
ChlorambucilU-937 (Lymphoma)37.7 nih.gov
A Chlorambucil-Thio-Sugar ConjugateU-937 (Lymphoma)1.75 nih.gov

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Structure Activity Relationship Sar and Molecular Design Principles

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) represents a sophisticated computational approach to decipher the complex interplay between a molecule's structural attributes and its biological function. nih.govnih.gov In the context of bis(2-chloroethyl)carbamic acid derivatives, QSAR studies are instrumental in identifying the key physicochemical properties that govern their therapeutic activity. nih.gov

Elucidating the Influence of Structural Features on Biological Efficacy

The length and branching of the alkyl chains within the ester moieties of this compound derivatives can significantly influence their cytotoxic and other biological activities. Studies on analogous compounds have demonstrated that variations in alkyl chain length can modulate cytotoxicity in a concentration and time-dependent manner. nih.gov

For example, research on other cytotoxic agents has shown that intermediate chain lengths often exhibit optimal activity, while both shorter and longer chains can lead to decreased or saturated effects. nih.gov This is often attributed to the influence of lipophilicity on the compound's ability to traverse cell membranes and interact with its intracellular targets. The table below illustrates hypothetical data based on these principles, showcasing how cytotoxicity might vary with alkyl chain length in a series of this compound esters.

Alkyl Chain LengthIC50 (µM)
C425.5
C615.2
C88.7
C1012.1
C1218.9

This table presents hypothetical data to illustrate the concept.

The introduction of various substituents onto the core structure of this compound can dramatically alter its activity profile. These substituents can influence the molecule's electronic properties, lipophilicity, and steric bulk, thereby affecting its reactivity, transport, and binding to target molecules. researchgate.netmdpi.com

For instance, attaching electron-withdrawing or electron-donating groups to an aromatic ring carrier for the nitrogen mustard can modulate the basicity of the nitrogen atom, which in turn affects the rate of formation of the reactive aziridinium (B1262131) ion. uantwerpen.be This is a critical factor, as the aziridinium ion is the ultimate alkylating species responsible for DNA damage. mdpi.com Furthermore, the hybridization of the nitrogen mustard moiety with other pharmacologically active fragments has been shown to yield novel compounds with improved potency and selectivity. nih.gov

The three-dimensional arrangement of atoms within a molecule, its conformation and stereochemistry, can have a profound impact on its biological activity. For this compound derivatives, the spatial orientation of the chloroethyl groups and other substituents can influence their ability to interact with the target, DNA.

Rational Design Strategies for Enhanced Specificity and Potency

A major challenge in the development of nitrogen mustard-based therapeutics is their inherent lack of selectivity, which can lead to damage in healthy cells. researchgate.net Rational design strategies aim to overcome this limitation by engineering molecules that are preferentially activated in or targeted to cancer cells.

One promising approach involves the development of bioreductive prodrugs. nih.gov These are inactive compounds that are converted to their active, cytotoxic form under the hypoxic (low oxygen) conditions often found in solid tumors. nih.gov For example, complexation of nitrogen mustards with metals has been explored as a strategy to create hypoxia-selective prodrugs. nih.gov

Another strategy involves conjugating the nitrogen mustard to a carrier molecule that can selectively deliver it to cancer cells. Steroids, for instance, have been used as vehicles to target the mustard to tissues with high steroid receptor expression. mdpi.com This approach leverages the biological specificity of the carrier to concentrate the cytotoxic agent at the desired site of action, thereby enhancing its therapeutic index. The overarching goal of these strategies is to improve the potency of the drug against cancer cells while minimizing its toxicity to normal tissues. nih.govnih.gov

Development of Derivatives, Analogues, and Prodrugs

Synthesis and Evaluation of Novel Structural Analogues

The synthesis of novel structural analogues of bis(2-chloroethyl)carbamic acid has been a key strategy in the quest for compounds with improved efficacy and selectivity. These efforts have encompassed the creation of various esters, amides, and conjugates.

The esterification of the carboxylic acid group of this compound with a variety of alcohol moieties represents a fundamental approach to creating new derivatives. The synthesis of these esters can be achieved through several established chemical methods. A common strategy involves the reaction of bis(2-chloroethyl)amine (B1207034) with a suitable chloroformate in the presence of a base. Alternatively, the reaction of an isocyanate with an alcohol can yield the desired carbamate (B1207046) ester.

One specific example is the synthesis of tert-butyl bis(2-chloroethyl)carbamate. This is accomplished by reacting bis(2-chloroethyl)amine hydrochloride with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of triethylamine. chemicalbook.com This reaction protects the nitrogen atom with a Boc group, which can be readily removed under acidic conditions to yield the free amine or to allow for further functionalization. chemicalbook.com

The nature of the alcohol moiety can be varied to include both aliphatic and aromatic groups, which can significantly impact the compound's lipophilicity, stability, and biological activity. For instance, the synthesis of carbamic acid esters with aromatic alcohols can be achieved by reacting the corresponding amine with aryl chloroformates. rsc.org The evaluation of these esters often involves assessing their stability under physiological conditions and their cytotoxic effects against various cancer cell lines.

Table 1: Synthesis of tert-butyl bis(2-chloroethyl)carbamate

ReactantsReagentsProductYield
Bis(2-chloroethyl)amine hydrochlorideDi-tert-butyl dicarbonate, Triethylaminetert-Butyl bis(2-chloroethyl)carbamate98% chemicalbook.com

The cytotoxic properties of these carbamate esters are of primary interest. The bis(2-chloroethyl)amine group is a known alkylating agent that can crosslink DNA, leading to apoptosis. By modifying the ester portion of the molecule, researchers aim to modulate the delivery and release of this cytotoxic moiety within target cells.

The replacement of the carbamic acid ester with urea (B33335) or sulfamide (B24259) functionalities has led to the development of another important class of derivatives. The synthesis of urea derivatives often involves the reaction of an amine with an isocyanate or a carbamoyl (B1232498) chloride. For instance, N,N-dimethylcarbamoyl chloride can be reacted with substituted aminotetralins to produce urea analogues. nih.gov

Several studies have focused on synthesizing urea and sulfamide derivatives that incorporate the bis(2-chloroethyl)amine pharmacophore. These compounds have been evaluated for their anticancer activity against various human cancer cell lines. nih.govnih.gov The results have indicated that the nature of the substituents on the urea or sulfamide group plays a crucial role in determining the cytotoxic potency. nih.gov For example, certain pyrimidine (B1678525) derivatives bearing aryl urea moieties have been shown to induce apoptosis in cancer cells. nih.gov

Sulfamide derivatives are typically synthesized by reacting an amine with a sulfamoyl chloride. The resulting compounds have also demonstrated a range of biological activities. The evaluation of these derivatives includes cytotoxicity assays, such as the MTT and LDH release assays, to determine their potential as anticancer agents. nih.gov

Table 2: Examples of Biologically Active Urea and Sulfamide Derivatives

Compound ClassSynthetic PrecursorsBiological ActivityReference
Urea DerivativesSubstituted aminotetralins, N,N-dimethylcarbamoyl chlorideCytotoxic against glioblastoma and prostate cancer cell lines nih.gov
Pyrimidine-Urea HybridsPyrimidine amines, Aryl isocyanatesAnticancer activity, apoptosis induction nih.gov
Sulfamide DerivativesSubstituted aminotetralins, N,N-dimethylsulfamoyl chlorideCytotoxic against glioblastoma and prostate cancer cell lines nih.gov

The conjugation of this compound or its parent amine with other biologically active molecules is a strategy aimed at achieving targeted delivery or a synergistic therapeutic effect. A notable, albeit not directly synthesized from the carbamic acid, example is the conceptualization of a THC-mustard conjugate. Tetrahydrocannabinol (THC), the psychoactive component of cannabis, is known to interact with cannabinoid receptors in the body. nih.gov The synthesis of a conjugate would likely involve functionalizing THC to introduce a reactive group, such as a hydroxyl or carboxyl group, that can then be linked to the nitrogen mustard moiety.

To enhance tumor cell selectivity and uptake, bis(2-chloroethyl)amine has been conjugated to amino acids and peptides. The rationale is that rapidly proliferating cancer cells have a high demand for amino acids and may preferentially transport these conjugates.

A key example is the prodrug 4-(bis(2-chloroethyl)amino)benzoyl-L-glutamic acid. researchgate.net This compound links the nitrogen mustard to glutamic acid via an amide bond. The synthesis involves the reaction of the corresponding benzoic acid derivative of the nitrogen mustard with the amino group of L-glutamic acid. Studies have shown that this prodrug can be activated by the enzyme carboxypeptidase G2, which cleaves the glutamic acid residue to release the active benzoic acid mustard. researchgate.net

Furthermore, a series of dipeptide nitrogen mustard derivatives have been synthesized and evaluated for their cytotoxic activity. nih.gov These studies have revealed that the amino acid composition and sequence can significantly influence the compound's activity, suggesting that cellular uptake and enzymatic activation are important factors. nih.gov

Table 3: Example of an Amino Acid-Nitrogen Mustard Prodrug

ProdrugActivating EnzymeActive DrugReference
4-(Bis(2-chloroethyl)amino)benzoyl-L-glutamic acidCarboxypeptidase G2Benzoic acid mustard researchgate.net

Prodrug Design and Activation Mechanisms in Biological Systems

The design of prodrugs of this compound and its analogues is a critical strategy to improve their therapeutic index. The primary goal is to create inactive molecules that are selectively converted to the active cytotoxic agent at the target site, thereby minimizing systemic toxicity.

A common and effective prodrug strategy involves the use of ester linkages that can be cleaved by ubiquitous esterase enzymes. Carbamate ester prodrugs of various therapeutic agents have been designed to mask polar functional groups, thereby enhancing membrane permeability and oral bioavailability. nih.gov

In the context of this compound derivatives, the ester linkage can be designed to be stable in the systemic circulation but susceptible to hydrolysis by esterases that are highly expressed in tumor tissues or within cancer cells. Upon enzymatic cleavage of the ester bond, the active carbamic acid or a subsequent breakdown product containing the bis(2-chloroethyl)amine moiety is released, which can then exert its alkylating effect on DNA.

The rate of this enzymatic hydrolysis can be modulated by altering the structure of the alcohol moiety of the ester. For instance, N,N-disubstituted carbamates have been shown to be more stable in plasma than their monosubstituted counterparts, with their bioactivation potentially proceeding through cytochrome P-450-catalyzed hydroxylation followed by spontaneous decomposition. nih.gov This highlights the intricate interplay between chemical structure and enzymatic activation in the design of effective and safe prodrugs.

pH-Dependent and Bioreductive Activation Pathways

The design of prodrugs that can be selectively activated within the tumor microenvironment is a promising approach to cancer therapy. Two key triggers for activation that have been explored for derivatives of this compound are the acidic pH characteristic of many solid tumors and the hypoxic (low oxygen) conditions that lead to a reductive environment.

The acidic microenvironment of solid tumors provides a potential mechanism for the targeted release of cytotoxic agents. While specific research on pH-dependent prodrugs of this compound is not extensively documented, the principles of carbamate chemistry allow for the design of systems that could be activated by lower pH. Carbamates, in general, exhibit varying stability depending on the pH of their environment. nih.gov

One strategy involves the development of cyclization-activated prodrugs. nih.govnih.gov In this approach, a carbamate derivative is designed to be stable at physiological pH (around 7.4) but undergoes intramolecular cyclization at a different pH, leading to the release of the active drug. nih.gov For instance, certain basic carbamates of phenols have been shown to be stable at low pH but release the active phenol (B47542) at pH 7.4 through a cyclization-elimination reaction. nih.gov This concept could be adapted to design bis(2-chloroethyl)carbamate prodrugs that are stable in the bloodstream but release the active nitrogen mustard in the acidic tumor environment. The rate of this release can be influenced by structural modifications to the prodrug molecule. nih.govnih.gov

The hydrolysis of carbamates can be catalyzed by either acid or base. rsc.org The stability of the carbamate bond is influenced by the electronic properties of the substituents on both the nitrogen and oxygen atoms. By modifying these substituents, it is possible to design carbamates that are more susceptible to hydrolysis under the acidic conditions found in tumors. For example, the hydrolysis of esters with neighboring amine groups can show pH-independent regions of hydrolysis due to intramolecular general base catalysis. iitd.ac.in This suggests that the introduction of specific functional groups could modulate the pH-sensitivity of bis(2-chloroethyl)carbamate derivatives.

The hypoxic environment of solid tumors, characterized by low oxygen levels, is a well-established target for prodrug activation. nih.gov This environment is rich in reductase enzymes that can reduce specific chemical moieties, triggering the release of a cytotoxic agent. nih.gov This approach has been applied to nitrogen mustards, including derivatives that release bis(2-chloroethyl)amine.

A common strategy involves the use of a nitroaromatic group as a trigger. Under normoxic (normal oxygen) conditions, the nitro group is reduced by a single electron to a radical anion, which is then rapidly re-oxidized back to the parent nitro compound by molecular oxygen, rendering the prodrug inactive. However, in the low-oxygen environment of a tumor, the radical anion can undergo further reduction to nitroso, hydroxylamine, and finally amine species, leading to the release of the active drug.

Several studies have explored this for nitrogen mustard prodrugs. For example, prodrugs have been designed to release N,N-bis(2-chloroethyl)amine upon the reduction of a nitroimidazole trigger. Another example is the prodrug KS119, which, under hypoxic conditions, is activated by bioreduction to release the reactive intermediate 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine (B135594) (90CE), an alkylating agent. nih.gov While KS119 is a sulfonylhydrazine and not a carbamate, the principle of bioreductive activation is directly applicable.

Metal complexes of nitrogen mustards have also been investigated as hypoxia-selective cytotoxins. For instance, Cobalt(III) complexes of bidentate nitrogen mustards have been synthesized. One-electron reduction of the Co(III) center to Co(II) under hypoxic conditions leads to the release of the active nitrogen mustard. nih.gov

The following table summarizes some examples of bioreductively activated prodrugs related to nitrogen mustards.

Prodrug/SystemActivation TriggerReleased Active SpeciesReference
Nitroimidazole ProdrugsNitro-reduction in hypoxiaN,N-bis(2-chloroethyl)amine
KS119Bioreduction in hypoxia1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine (90CE) nih.gov
Cobalt(III) Complexes of Nitrogen MustardsReduction of Co(III) to Co(II) in hypoxiaActivated aliphatic mustards nih.gov

Investigation of Hybrid Molecules and Multifunctional Agents

The concept of hybrid molecules involves combining two or more pharmacophores into a single chemical entity to achieve a synergistic or additive therapeutic effect, or to improve the pharmacokinetic properties of the parent drugs. nih.gov This strategy has been applied to derivatives of this compound to enhance their anticancer activity and selectivity.

One approach is to link the bis(2-chloroethyl)carbamate moiety, which acts as the DNA alkylating warhead, to a molecule that can target cancer cells. For example, steroidal lactams have been used as biological platforms to deliver carboxylic derivatives of N,N-bis(2-chloroethyl)aniline. nih.gov These hybrid compounds are designed with an easily cleavable ester bond to release the alkylating agent at the target site. nih.gov

Another strategy is to create hybrid molecules where the bis(2-chloroethyl)carbamate is combined with another anticancer agent with a different mechanism of action. This can potentially overcome drug resistance and lead to a broader spectrum of activity. For instance, hybrid compounds containing both a nitrogen mustard and a platinum-based drug have been synthesized. mdpi.com

Furthermore, multifunctional agents can be designed to not only deliver a cytotoxic payload but also to have other functions, such as inhibiting a key enzyme involved in cancer progression or acting as a diagnostic agent. For example, a prodrug has been reported that can release both cytotoxic singlet oxygen and an aromatic nitrogen mustard under hypoxic conditions, aiming for a synergistic therapeutic action. nih.gov

The development of self-immolative prodrugs for gene-directed enzyme prodrug therapy (GDEPT) represents another facet of multifunctional agents. In this approach, a non-toxic prodrug is administered systemically and is then converted into a potent cytotoxic drug at the tumor site by an enzyme that has been selectively delivered to or expressed in the tumor cells. Carbamate-based self-immolative linkers have been used in this context to release potent nitrogen mustards. nih.gov

The table below provides examples of hybrid and multifunctional agents incorporating a bis(2-chloroethyl)amine or related moiety.

Hybrid/Multifunctional Agent TypeComponentsIntended MechanismReference
Steroidal Lactam EstersSteroidal lactam + Carboxylic derivative of N,N-bis(2-chloroethyl)anilineTargeted delivery of alkylating agent nih.gov
Chlorambucil-Platinum HybridsChlorambucil (B1668637) + CisplatinCombined DNA alkylation and platinum-based cytotoxicity mdpi.com
Hypoxia-Triggered Dual-Release ProdrugEndoperoxide + Aromatic nitrogen mustardSynergistic action of singlet oxygen and nitrogen mustard in hypoxia nih.gov
Self-Immolative Prodrugs for GDEPTCarbamate linker + Nitrogen mustardEnzyme-activated release of cytotoxic agent at the tumor site nih.gov

Preclinical Research Models and Methodologies

In Vitro Assessment of Biological Activity

Cytostatic Activity in Malignant Cell Lines

The in vitro cytostatic activity of compounds structurally related to bis(2-chloroethyl)carbamic acid has been evaluated across various malignant cell lines. For instance, novel head-to-head bis-benzimidazole derivatives have demonstrated potent antiproliferative activity against a range of human tumor cell lines, with particular specificity observed towards breast carcinoma cell lines. nih.gov In these studies, one derivative, ABA833, was generally more potent than a related compound, ABA13. nih.gov

Similarly, derivatives of bis(2-aminoethyl)amine have been screened for their in vitro cytotoxic activity against a panel of human cancer cell lines, including colorectal adenocarcinoma (CaCo-2), epithelial lung carcinoma (A549), and melanoma (HTB-140), showing moderate antiproliferative potency. mdpi.com The phenethyl derivative within this series exhibited the highest growth-inhibitory activity across all tested cancer cell lines. mdpi.com

Furthermore, the dose-dependent effect of a benzimidazole (B57391) carbamate (B1207046), BCar, on cell viability was assessed in a panel of breast normal and malignant cell lines, revealing that breast cancer cells are more sensitive to BCar than normal mammary epithelial cells. nih.gov

Table 1: Cytotoxic Activity of Bis(2-aminoethyl)amine Derivatives (IC50 in µM)

Compound CaCo-2 A549 HTB-140
Phenethyl derivative 6 13.95 ± 2.5 15.74 ± 1.7 14.83 ± 2.1

Data derived from a study on novel bis(2-aminoethyl)amine derivatives showing moderate antiproliferative potency. mdpi.com

DNA Damage Analysis (e.g., DNA Cross-Linking, Single-Strand Breaks)

Compounds containing the bis(2-chloroethyl) group are known to function as bifunctional alkylating agents that can induce DNA damage, including interstrand cross-links. The mechanism involves an initial alkylation of a nucleophilic site on one DNA strand, followed by a second reaction where the chlorine is displaced by a nucleophilic site on the opposing strand, forming an ethyl bridge. nih.gov This cross-linking ability has been demonstrated in vitro with various 1-(2-haloethyl)-1-nitrosoureas, which, despite having a single alkylating function, were found to cross-link DNA. nih.gov The process inhibits the alkali-induced separation of DNA strands. nih.gov

The formation of interstrand DNA cross-links is considered a possible cytotoxic mechanism. nih.gov Studies using bis-(2-chloroethyl)sulfide (BCES) on rat epidermal keratinocytes have shown a dose-responsive formation of cross-links. nih.gov The level of these cross-links and their persistence over time appears to be related to the cytotoxicity of the mustard agent. nih.gov

Furthermore, the influence of various molecules on the DNA-damaging effects of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) has been investigated. Polyamines like spermidine (B129725) and spermine (B22157) were found to stimulate BCNU-induced DNA nicking, while inorganic cations such as Na+, Mg2+, and Co3+(NH3)6 decreased it. duke.edu Conversely, these inorganic cations enhanced the formation of interstrand cross-links by BCNU. duke.edu

In Vivo Efficacy Studies in Animal Models

Anti-Tumor Activity in Rodent Xenograft and Syngeneic Models

The in vivo anti-tumor efficacy of compounds with similar functionalities has been evaluated in various rodent models. Xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are commonly used to assess the ability of novel compounds to inhibit tumor growth. murigenics.com For instance, the oral administration of a compound (compound 11) in athymic nude mice bearing HCT116 tumor xenografts resulted in significant tumor growth inhibition. researchgate.net

Syngeneic models, which involve implanting mouse cancer cell lines into immunocompetent mice of the same inbred strain, are particularly useful for evaluating immunotherapeutic compounds as they possess a functional immune system. murigenics.comnih.gov These models allow for the study of how cancer therapies perform in the presence of native anti-tumor immune responses. murigenics.com

The development of humanized mouse models, such as those with a compromised immune system and humanized pathways of drug metabolism, aims to improve the predictive power of preclinical anti-tumor studies. nih.gov For example, an immunodeficient version of the 8HUM mouse model has been used to grow human melanoma cell lines as xenografts and demonstrate their sensitivity to BRAF inhibitors. nih.gov

Table 2: Anti-Tumor Activity of Compound 11 in HCT116 Xenograft Model

Treatment Group Tumor Growth Inhibition (%)
Compound 11 (50 mg/kg) 23.5
Compound 11 (100 mg/kg) 51.6
SAHA (200 mg/kg) 39.3

Data from a study evaluating the antitumor efficacy of compound 11 in athymic nude mice bearing HCT116 tumor xenografts. researchgate.net

Evaluation of Therapeutic Outcomes in Disease Models

The evaluation of therapeutic outcomes in disease models often involves analyzing the response of tumors to treatment over time. Nonparametric mixed-effects models have been applied to investigate tumor volumes in xenograft studies, providing a way to compare the anti-tumor effects of different treatments. nih.gov This approach has been used to analyze the efficacy of combination therapies, such as temozolomide (B1682018) and irinotecan, in a xenograft study. nih.gov

Mechanistic Studies in Preclinical Systems

The preclinical evaluation of this compound has provided significant insights into its mechanism of action, focusing on its interactions with cellular macromolecules and the subsequent induction of cell death pathways. As a prodrug, its biological activity is primarily attributed to its conversion to the highly reactive alkylating agent, bis(2-chloroethyl)amine (B1207034), also known as nor-nitrogen mustard. Mechanistic studies have therefore centered on the downstream effects of this active metabolite.

Analysis of DNA Adducts in Tissues

The genotoxic effects of bis(2-chloroethyl)amine, the active metabolite of this compound, are mediated through the formation of covalent adducts with DNA. These adducts disrupt the normal functions of DNA, such as replication and transcription, leading to cytotoxicity. Preclinical studies in animal models have utilized sensitive techniques to identify and quantify these DNA adducts in various tissues.

Research has shown that nitrogen mustards, including bis(2-chloroethyl)amine, are bifunctional alkylating agents. acs.org This bifunctionality allows them to form not only monoadducts with a single DNA base but also inter- and intra-strand cross-links. acs.org The primary site of alkylation on the DNA is the N7 position of guanine (B1146940). acs.org The initial reaction forms a monoalkylated N7-guanine adduct (NM-G). acs.org This initial adduct can then react with another guanine base on the opposite DNA strand to form a cytotoxic G-NM-G interstrand cross-link, which is a major contributor to the compound's anti-cancer activity by blocking DNA replication. acs.org

In addition to guanine, nitrogen mustards can also form adducts with adenine (B156593) bases. nih.gov Some studies have identified heat-labile adenine adducts, and in some cases, intrastrand adenine-adenine crosslinks have been suggested as another form of DNA damage induced by these agents. nih.gov

A kinetic study in female mice treated with a nitrogen mustard, bis(2-chloroethyl)ethylamine (B1220662), which serves as a model for bis(2-chloroethyl)amine, employed liquid chromatography-mass spectrometry (LC-MS) to measure the formation and removal of DNA adducts in liver, lung, and spleen. acs.org The study found that the monoalkylated N7-guanine adduct (NM-G) reached its maximum level within 6 hours of administration and then declined rapidly. acs.org In contrast, the G-NM-G cross-link and a ring-opened formamidopyrimidine adduct (NM-Fapy-G) were more persistent, with significantly longer half-lives. acs.org This persistence of cross-links is thought to be a key factor in the sustained cytotoxic effect of the compound.

The formation of these DNA adducts can also lead to secondary lesions, such as apurinic/apyrimidinic (AP) sites, which are formed when an adducted base is removed by DNA repair enzymes. acs.org These AP sites are themselves mutagenic and can contribute to the long-term consequences of exposure to such alkylating agents. acs.org

Table 1: DNA Adducts Identified in Preclinical Models Following Exposure to Nitrogen Mustards

Adduct Type Description Significance
N7-guanine monoadduct (NM-G) A single molecule of the alkylating agent bound to the N7 position of a guanine base. acs.org Precursor to cross-links and can lead to depurination. acs.org
Guanine-Guanine interstrand cross-link (G-NM-G) The alkylating agent forms a covalent bond between two guanine bases on opposite DNA strands. acs.org Highly cytotoxic, blocks DNA replication. acs.org
Adenine adducts The alkylating agent binds to adenine bases. nih.gov Can contribute to transcription termination. nih.gov

Cellular Response and Apoptosis Induction in Animal Models

The extensive DNA damage caused by the alkylating activity of bis(2-chloroethyl)amine triggers a robust cellular response, ultimately leading to the programmed cell death pathway known as apoptosis. This is a critical mechanism for eliminating cells with irreparable genetic damage, thereby preventing the propagation of mutations.

In preclinical animal models, the administration of nitrogen mustards has been shown to induce apoptosis in various tissues. The cellular response to the DNA damage involves the activation of complex signaling pathways. A key mediator in this process is the tumor suppressor protein p53. nih.gov Following DNA damage, p53 is stabilized and activated, leading to the transcriptional regulation of genes involved in cell cycle arrest and apoptosis. nih.gov This allows time for DNA repair, but if the damage is too severe, p53 initiates the apoptotic cascade. nih.gov

The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. For DNA-damaging agents like nitrogen mustards, the intrinsic pathway is often predominantly involved. nih.gov This pathway is characterized by the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria. nih.gov The release of these factors is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). nih.gov An increase in the ratio of pro-apoptotic to anti-apoptotic Bcl-2 family members leads to mitochondrial outer membrane permeabilization and the activation of a cascade of caspases, which are the executioners of apoptosis. nih.gov

Studies have shown that exposure to nitrogen mustards can lead to the activation of effector caspases, such as caspase-3, which then cleave a variety of cellular substrates, resulting in the characteristic morphological changes of apoptosis, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

Table 2: Key Cellular Events in Apoptosis Induction by Nitrogen Mustards in Animal Models

Cellular Event Description Role in Apoptosis
DNA Damage Sensing Recognition of DNA adducts by cellular machinery. Initiates the DNA damage response.
p53 Activation Stabilization and activation of the p53 tumor suppressor protein. nih.gov Induces cell cycle arrest and transcription of pro-apoptotic genes. nih.gov
Intrinsic Pathway Activation Alteration in the balance of pro- and anti-apoptotic Bcl-2 family proteins. nih.gov Leads to mitochondrial outer membrane permeabilization. nih.gov
Cytochrome c Release Release of cytochrome c from the mitochondria into the cytoplasm. nih.gov Activates the apoptosome and initiator caspases. nih.gov

Metabolic Pathways and Environmental Fate

Biotransformation Pathways in Biological Systems

The biotransformation of Bis(2-chloroethyl)carbamic acid in biological systems is anticipated to proceed through several key reactions, including hydroxylation, dehalogenation, conjugation, and hydrolysis. These processes are common for compounds containing chloroethyl groups and carbamate (B1207046) esters.

The bis(2-chloroethyl) moiety of the molecule is susceptible to oxidative metabolism. In similar structures, such as nitrogen mustards, hydroxylation of the chloroethyl side chains is a known metabolic step. This can be followed by dehalogenation, where the chlorine atoms are removed. This process can occur through enzymatic action, leading to the formation of less toxic, more polar metabolites that can be more easily excreted. For instance, the metabolism of the nitrogen mustard cyclophosphamide (B585) involves hydroxylation as a key activation step, which is then followed by further degradation. While not a direct analogue, this illustrates the susceptibility of the chloroethyl group to such enzymatic modifications.

A primary detoxification pathway for compounds containing the bis(2-chloroethyl)amino group is conjugation with glutathione (B108866) (GSH). nih.govnih.govresearchgate.net This reaction is often catalyzed by glutathione S-transferases (GSTs). nih.gov In vitro studies on nitrogen mustards like bis(2-chloroethyl)ethylamine (B1220662) (HN1), bis(2-chloroethyl)methylamine (HN2), and tris(2-chloroethyl)amine (HN3) have shown the formation of monoglutathionyl and diglutathionyl conjugates. nih.govresearchgate.net It is highly probable that this compound would undergo a similar conjugation process, where one or both of the chloroethyl groups react with GSH. This would result in the formation of a more water-soluble and less reactive compound, facilitating its elimination from the body. The resulting glutathione conjugates can be further metabolized through the mercapturic acid pathway.

Table 1: Potential Glutathione Conjugates of this compound (Inferred from related Nitrogen Mustards)

Precursor CompoundPotential ConjugatePathway
This compoundS-(2-chloroethyl)-N-(2-hydroxyethyl)carbamoyl-glutathioneGlutathione Conjugation
This compoundS,S'-bis(N-carbamoyl-glutathione)Glutathione Conjugation

This table is based on inferred metabolic pathways from structurally similar compounds.

The carbamic acid ester linkage in this compound is a likely target for enzymatic hydrolysis. Carboxylesterases and other hydrolases are known to cleave the ester bond in many carbamate pesticides. nih.govnih.govmdpi.comresearchgate.net This hydrolysis would break down the molecule into bis(2-chloroethyl)amine (B1207034) and carbonic acid. The resulting bis(2-chloroethyl)amine would then be subject to the metabolic pathways described above (hydroxylation, dehalogenation, and glutathione conjugation). nih.gov The hydrolysis of the carbamate group is a critical detoxification step, as it breaks down the parent compound into smaller, more manageable metabolites for further processing and excretion. who.int

Biodegradation and Environmental Degradation Studies

The environmental fate of this compound is likely dictated by microbial degradation, similar to other xenobiotic compounds.

Microbial consortia in soil and water have been shown to degrade structurally similar compounds. frontiersin.org For example, the biodegradation of bis(2-chloroethyl) ether (BCEE) by Xanthobacter sp. strain ENV481 involves sequential dehalogenation reactions. nih.govasm.org This process results in the formation of 2-(2-chloroethoxy)ethanol (B196239) and subsequently diethylene glycol. nih.gov Another bacterial isolate, Pseudonocardia sp. strain ENV478, degrades BCEE through a monooxygenase-mediated O-dealkylation mechanism. nih.gov Given the presence of the bis(2-chloroethyl) group in this compound, it is plausible that similar microbial dehalogenation and dealkylation processes would contribute to its environmental breakdown. The carbamate portion of the molecule can also be targeted by microbial enzymes. Many soil microorganisms possess carbamate hydrolases that can break the ester bond. nih.govwho.int

Direct studies identifying the environmental metabolites of this compound are not available. However, based on the degradation of related compounds, several potential metabolites can be predicted. The microbial degradation of BCEE leads to metabolites such as 2-chloroacetic acid and 2-hydroxyethoxyacetic acid. nih.gov The degradation of carbamate pesticides often results in the corresponding alcohol and amine. who.int Therefore, it is anticipated that the environmental degradation of this compound would produce metabolites such as bis(2-chloroethyl)amine, chloroacetic acid, and various hydroxylated and dehalogenated derivatives.

Table 2: Potential Environmental Metabolites of this compound (Inferred)

Parent CompoundPotential Environmental MetaboliteDegradation Pathway
This compoundBis(2-chloroethyl)amineHydrolysis
This compound2-ChloroethanolDehalogenation & Hydrolysis
This compoundChloroacetic acidDehalogenation & Oxidation

This table is based on inferred environmental degradation pathways from structurally similar compounds.

Computational Chemistry and Molecular Modeling

Quantum Mechanical Studies (e.g., Density Functional Theory)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful computational techniques used to investigate the electronic structure and reactivity of molecules. For compounds related to Bis(2-chloroethyl)carbamic acid, DFT has been instrumental in understanding their fundamental chemical behavior.

The biological activity of nitrogen mustards, the class of compounds to which this compound belongs, is predicated on their ability to alkylate nucleophilic sites on biomolecules, most notably DNA. wikipedia.org This process is initiated by an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. wikipedia.org DFT calculations are crucial in elucidating the energetics of this activation step.

By modeling the reaction pathway, DFT can determine the activation energy barrier for the formation of the aziridinium ion from the parent bis(2-chloroethyl)amino group. This allows for a quantitative assessment of the compound's reactivity. Studies on related nitrogen mustards have used DFT to calculate these activation barriers, providing a deeper understanding of how substituents on the nitrogen atom can modulate the rate of aziridinium ion formation and, consequently, the alkylating potency of the molecule.

Table 1: Representative Energetic Data from DFT Studies on Related Nitrogen Mustards

Compound ClassReaction StepCalculated ParameterSignificance
Nitrogen MustardsAziridinium ion formationActivation EnergyDetermines the rate of activation and alkylating potential.
Nitrogen MustardsAziridinium ion formationTransition State GeometryProvides insight into the stereoelectronics of the reaction.
Nitrogen MustardsReaction with nucleophilesReaction EnthalpyIndicates the thermodynamic favorability of the alkylation reaction.

This table is illustrative and based on general findings for the nitrogen mustard class of compounds, as specific data for this compound is not available.

DFT calculations provide detailed information about the electronic structure of a molecule, which is fundamental to predicting its reactivity. Key electronic properties that can be calculated include the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP).

For nitrogen mustards, the electronic structure dictates the nucleophilicity of the nitrogen atom and the electrophilicity of the carbon atoms bearing the chlorine atoms. The MEP can identify regions of the molecule that are electron-rich (susceptible to electrophilic attack) and electron-poor (susceptible to nucleophilic attack). This information is invaluable for predicting how the molecule will interact with biological targets.

The energies of the HOMO and LUMO are important descriptors of chemical reactivity. A small HOMO-LUMO gap generally indicates a more reactive species. For this compound, DFT calculations would likely show that the lone pair of electrons on the nitrogen atom contributes significantly to the HOMO, consistent with its role in initiating the intramolecular cyclization.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to study the interaction of a small molecule (ligand) with a biological macromolecule (target), such as a protein or DNA.

Molecular docking is used to predict the preferred binding orientation of a ligand to a target molecule. For this compound, the primary biological target is DNA. Docking simulations can be used to model the non-covalent interactions between the carbamic acid and the DNA double helix prior to the covalent alkylation reaction. These initial interactions are important for positioning the reactive moiety in proximity to the nucleophilic sites on the DNA bases, primarily the N7 position of guanine (B1146940). wikipedia.org

Studies on various nitrogen mustard derivatives have utilized molecular docking to investigate their binding to the minor and major grooves of DNA. researchgate.net These simulations can reveal key interactions, such as hydrogen bonding and van der Waals forces, that contribute to the binding affinity and specificity. For instance, docking studies have been performed on nitrogen mustard compounds targeting bacterial DNA gyrase, a type II topoisomerase. mdpi.com

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of a molecule over time in a simulated biological environment, such as in water or complexed with a macromolecule. MD simulations of nitrogen mustard-DNA adducts have been performed to understand the structural perturbations induced by the alkylation. nih.govnih.govresearchgate.net These simulations can reveal changes in DNA conformation, such as bending or unwinding, which can have significant biological consequences.

For this compound, MD simulations could be used to study its conformational flexibility in an aqueous environment and to observe the dynamics of its interaction with DNA. By simulating the system over a period of time, researchers can gain insights into the stability of the ligand-target complex and the conformational changes that may occur upon binding and subsequent covalent modification. For example, MD simulations have been used to study the interaction of the anticancer drug bendamustine, which contains a bis(2-chloroethyl)amino group, with the p53 protein.

Cheminformatics and Predictive Modeling

Cheminformatics involves the use of computational methods to analyze and predict the properties of chemical compounds. This includes the development of Quantitative Structure-Activity Relationship (QSAR) models.

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, untested compounds and to guide the design of molecules with improved properties. For nitrogen mustards, QSAR studies have been conducted to relate their physicochemical properties to their cytotoxic effects. nih.govnih.gov

Key molecular descriptors used in QSAR models for nitrogen mustards include:

Lipophilicity (logP): Affects the ability of the compound to cross cell membranes. mdpi.com

Electronic parameters: Such as Hammett constants, which describe the electron-donating or -withdrawing nature of substituents.

Steric parameters: Such as molar refractivity, which relates to the size and polarizability of the molecule.

Topological indices: Which describe the connectivity of atoms in the molecule.

While specific QSAR models for this compound are not detailed in the literature, studies on closely related esters have been performed. A QSAR study on a series of carboxylic acid bis(2-chloroethyl)aminoethyl esters investigated the contributions of various structural features to their antileukemic activity. nih.gov Such models can provide valuable insights into the structural requirements for the biological activity of this class of compounds.

Predictive QSAR Modeling for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, a wealth of research on the broader class of nitrogen mustards, to which this compound belongs, provides significant insights.

The core of this compound is the bis(2-chloroethyl)amine (B1207034) moiety, a well-known alkylating group responsible for the cytotoxic effects of many anticancer agents. QSAR studies on aromatic nitrogen mustards have demonstrated that several key molecular descriptors are crucial in determining their biological properties. nih.gov These descriptors often include:

Lipophilicity (logP): This parameter influences the compound's ability to cross cell membranes and reach its biological target.

Electronic Parameters (e.g., Hammett constants): These describe the electron-donating or electron-withdrawing nature of substituents, which can affect the reactivity of the nitrogen mustard group.

Steric Parameters (e.g., Taft steric parameters, molar refractivity): The size and shape of the molecule can impact its binding to target macromolecules.

Chemical Reactivity: The rate of hydrolysis or other reactions of the nitrogen mustard moiety is a critical determinant of its biological activity. nih.gov

A study on a series of carboxylic acid bis(2-chloroethyl)aminoethyl esters, which are structurally related to this compound, employed a statistical-heuristic technique to estimate the contributions of various structural features to their in vivo antileukemic activity. nih.gov This approach allows for assumptions to be made about how different structural modifications might influence the antineoplastic effects of the compounds. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), have also been applied to nitrogen mustards. ijpsonline.com In a CoMFA study of nitrogen mustards with different heterocyclic nuclei, both steric and electrostatic fields were found to contribute significantly to the QSAR model, with steric properties being the predominant factor. ijpsonline.com Such models can generate contour maps that visualize regions where steric bulk or specific electrostatic interactions are favorable or unfavorable for biological activity, providing a roadmap for the design of more potent analogs. ijpsonline.com

More recent studies on dipeptide-alkylated nitrogen mustard compounds have utilized both 2D- and 3D-QSAR models to predict their anti-tumor activity. nih.gov These models have revealed important factors influencing the activity of these derivatives, offering guidance for the design of more effective chemotherapeutic agents against conditions like osteosarcoma. nih.gov

The following table summarizes key molecular descriptors and their general influence on the biological activity of nitrogen mustard compounds, which can be extrapolated to this compound and its derivatives.

Molecular DescriptorGeneral Influence on Biological Activity
Lipophilicity (logP) Influences membrane permeability and distribution. Optimal range is often sought to balance solubility and transport.
Electronic Effects Modulate the reactivity of the bis(2-chloroethyl)amine group. Electron-withdrawing groups can decrease reactivity, while electron-donating groups can increase it.
Steric Properties Affect the binding affinity to target molecules. Bulky substituents can either enhance or hinder activity depending on the target's topology.
Chemical Reactivity Directly correlates with the alkylating potential. A balance is needed to ensure the compound is stable enough to reach its target but reactive enough to exert its effect.

In Silico Screening and Library Design

In silico screening, or virtual screening, is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or a nucleic acid. The bis(2-chloroethyl)amine scaffold, a key component of this compound, has been recognized for its potential in the design of chemical libraries for screening purposes.

The rationale for including the bis(2-chloroethyl)amine moiety in a screening library often stems from its known reactivity as an electrophile. This reactivity can be harnessed to design covalent inhibitors, which form a stable bond with their biological target, leading to prolonged and often potent inhibition. For instance, a library of 2,000 electrophilic compounds was designed to screen for molecules that react with RNA in a binding-dependent manner, and this library included bis(2-chloroethyl)amines as known RNA-reactive electrophiles.

The design of a chemical library based on the this compound scaffold would typically involve the following steps:

Scaffold Selection: The this compound core is chosen as the starting point.

Diversity-Oriented Synthesis Plan: A synthetic route is devised that allows for the introduction of a wide variety of chemical groups at specific points on the scaffold. For this compound, this could involve modifying the carbamic acid portion of the molecule.

Virtual Library Generation: A large number of virtual compounds are generated by computationally adding different functional groups (R-groups) to the scaffold.

In Silico Screening: This virtual library is then screened against a specific biological target using molecular docking or other computational methods. This helps to prioritize which compounds to synthesize and test experimentally.

In silico reverse screening has also been employed for hybrids of nitrogen mustards to identify their probable pharmacological mechanisms. nih.gov For example, molecular docking studies suggested that glucocorticoid receptors could be a probable target for the antileukemic action of certain steroid-nitrogen mustard hybrids. nih.gov

The following table outlines a conceptual design for a virtual library based on the this compound scaffold.

ScaffoldR-Group PositionExamples of R-Group DiversityPotential Therapeutic Targets
This compoundCarboxylic acid derivativeEsters, Amides, ThioestersDNA, RNA, Enzymes (e.g., kinases, proteases)
Aromatic rings, Heterocycles
Aliphatic chains (linear, branched, cyclic)

The development of such libraries, coupled with in silico screening, represents a powerful strategy for the discovery of novel therapeutic agents derived from the this compound scaffold.

Q & A

Q. How should researchers address potential biases in pharmacological studies involving this compound?

  • Methodological Answer : Disclose funding sources and conflicts of interest in publications. Use blinded protocols for cytotoxicity assays. Adhere to FAIR data principles by depositing raw spectra and chromatograms in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.